N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]methanesulfonamide
説明
N-[4-(1H-1,3-Benzodiazol-2-yl)phenyl]methanesulfonamide is a sulfonamide derivative featuring a benzimidazole core linked to a phenyl group. The benzimidazole moiety is a bicyclic aromatic heterocycle known for its role in pharmaceuticals, agrochemicals, and materials science due to its ability to engage in hydrogen bonding and π-π interactions . The methanesulfonamide group (-SO₂NH₂CH₃) enhances solubility and bioavailability, common traits in bioactive molecules targeting enzymes or receptors.
特性
IUPAC Name |
N-[4-(1H-benzimidazol-2-yl)phenyl]methanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O2S/c1-20(18,19)17-11-8-6-10(7-9-11)14-15-12-4-2-3-5-13(12)16-14/h2-9,17H,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZCRCHFKVCIDNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=C(C=C1)C2=NC3=CC=CC=C3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]methanesulfonamide typically involves the reaction of 4-(methylsulfonyl)aniline with 2-formylbenzoic acid under acidic conditions to form the benzimidazole ring. The reaction is usually carried out in the presence of a dehydrating agent such as polyphosphoric acid or phosphorus oxychloride .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but the synthesis generally follows similar routes as laboratory methods, with optimizations for scale, yield, and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield amines or alcohols.
科学的研究の応用
N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]methanesulfonamide has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in studies of gene expression and epigenetic regulation due to its inhibitory effect on G9a.
Medicine: Investigated for its potential therapeutic applications in cancer treatment and other diseases involving epigenetic dysregulation.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The compound exerts its effects by inhibiting the activity of G9a, a histone methyltransferase. G9a is responsible for the methylation of histone H3 at lysine 9 (H3K9), a modification associated with gene silencing. By inhibiting G9a, N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]methanesulfonamide prevents the methylation of H3K9, leading to changes in gene expression and cellular function.
類似化合物との比較
Comparison with Similar Compounds
This section evaluates structural analogs of N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]methanesulfonamide, focusing on heterocyclic cores, substituents, and biological activities.
Structural and Functional Analogues
Key Comparisons
Heterocyclic Core Influence: Benzimidazole vs. In contrast, 1,2,4-triazole derivatives (e.g., ) show superior antifungal activity against plant pathogens (e.g., 85% inhibition of Botrytis cinerea), attributed to their ability to disrupt fungal sterol biosynthesis. Triazolone (Sulfentrazone Metabolites): These metabolites lack antimicrobial activity but are critical in herbicidal action, highlighting how minor structural changes (e.g., triazolone vs. benzimidazole) shift bioactivity from agrochemical to pharmaceutical domains .
Substituent Effects: Sulfonamide Groups: Methanesulfonamide in the target compound may improve solubility compared to bulkier benzenesulfonamides (e.g., ), but benzenesulfonamide derivatives exhibit higher antifungal potency, possibly due to enhanced lipophilicity.
Biological Activity: Antimicrobial Spectrum: Dual-triazole Schiff bases () demonstrate broad-spectrum activity against bacteria (E. coli, S. aureus) and fungi (C. albicans), outperforming fluconazole (MIC: 8–16 µg/mL). The target compound’s benzimidazole core may narrow its spectrum but improve specificity. Antifungal vs. Cardiovascular: While triazole/benzimidazole derivatives target microbial enzymes (e.g., CYP51), the hydroxy-isopropylaminoethyl sulfonamide () acts on β-adrenergic receptors, illustrating how substituent choice dictates therapeutic application.
Challenges and Opportunities
- Bioactivity Gaps : The target compound’s exact potency remains uncharacterized, necessitating in vitro assays against fungal/bacterial strains.
- SAR Optimization : Introducing halogens (e.g., Cl at the benzimidazole phenyl ring) or modifying sulfonamide substituents (e.g., -CF₃) could enhance activity, as seen in triazole analogs .
生物活性
N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]methanesulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]methanesulfonamide can be described by its chemical structure, which features a benzodiazole moiety linked to a phenyl group and a methanesulfonamide functional group. This structural arrangement is believed to contribute to its biological activities.
Chemical Structure
- IUPAC Name : N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]methanesulfonamide
- Molecular Formula : C₁₃H₁₃N₃O₂S
- Molecular Weight : 273.33 g/mol
Antimicrobial Activity
Research has demonstrated that compounds similar to N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]methanesulfonamide exhibit significant antimicrobial properties. For instance, studies on related sulfonamide derivatives have shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| HSGN-94 | 0.25 | MRSA |
| KKL-35 | 0.5 | E. coli |
| HSGN-220 | 0.06 | MRSA |
The mechanism of action for N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]methanesulfonamide and its analogs typically involves interference with bacterial cell wall synthesis or inhibition of essential metabolic pathways. For example, some studies suggest that sulfonamides inhibit the synthesis of folic acid in bacteria, which is crucial for their growth and replication.
Case Studies
- Study on MRSA Inhibition : A study published in 2022 highlighted the effectiveness of benzodiazole-containing sulfonamides against methicillin-resistant Staphylococcus aureus (MRSA). The compound demonstrated a minimum inhibitory concentration (MIC) of 0.25 µg/mL, indicating potent antibacterial activity .
- Comparative Proteomics Analysis : Another research effort utilized global proteomics to analyze the effects of benzodiazole derivatives on bacterial gene expression. The results indicated that these compounds could regulate essential genes involved in bacterial metabolism and membrane integrity .
Anticancer Activity
In addition to antimicrobial properties, there is emerging evidence suggesting that N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]methanesulfonamide may possess anticancer activity. Compounds with similar structures have been investigated for their ability to induce apoptosis in cancer cells.
Table 2: Anticancer Activity of Related Compounds
| Compound Name | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| Compound A | 10 | HeLa |
| Compound B | 15 | MCF7 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
